cis-2-Aminocyclobutanol
CAS No.: 68235-32-5
Cat. No.: VC8288058
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68235-32-5 |
|---|---|
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| IUPAC Name | (1R,2S)-2-aminocyclobutan-1-ol |
| Standard InChI | InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 |
| Standard InChI Key | WXKBWWIWJCCING-IUYQGCFVSA-N |
| Isomeric SMILES | C1C[C@H]([C@H]1N)O |
| SMILES | C1CC(C1N)O |
| Canonical SMILES | C1CC(C1N)O |
Introduction
Structural Characteristics and Stereochemical Implications
The cyclobutane ring in cis-2-aminocyclobutanol introduces significant ring strain due to its non-planar geometry, with bond angles deviating from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain influences both the compound’s stability and reactivity. The cis-configuration of the amino and hydroxyl groups creates a rigid scaffold that restricts conformational flexibility, a property exploited in peptidomimetics and enzyme inhibitors . X-ray crystallographic studies of analogous cis-2-aminocyclobutane carboxylic acid derivatives reveal a puckered cyclobutane ring with torsional angles ranging between 15° and 25°, which may stabilize specific hydrogen-bonding interactions.
The stereoelectronic effects of the adjacent functional groups further modulate reactivity. The amino group’s lone pair donates electron density into the cyclobutane ring, while the hydroxyl group’s electronegativity withdraws electron density, creating localized regions of polarity. This interplay is critical in nucleophilic substitution reactions and metal coordination chemistry.
Synthesis and Functionalization Strategies
Ring-Closure Approaches
The synthesis of cis-2-aminocyclobutanol typically involves cyclization strategies to construct the strained four-membered ring. One plausible route, inspired by methods for 2-aminocyclobutanones , involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with hydroxylamine derivatives under acidic conditions (Table 1). This approach leverages the electrophilicity of the cyclobutene intermediate to facilitate nucleophilic attack by the amine, followed by hydrolysis to yield the alcohol.
Table 1. Synthetic Routes to cis-2-Aminocyclobutanol
Stereoselective Modifications
Asymmetric synthesis remains challenging due to the ring strain and proximity of functional groups. Chiral auxiliaries or enzymatic resolution methods are often employed to isolate the cis-diastereomer. For example, lipase-catalyzed kinetic resolution of racemic mixtures has been reported for related cyclobutane amino alcohols, achieving enantiomeric excess (ee) values exceeding 90% .
Physicochemical Properties
The compound’s physicochemical profile is shaped by its strained ring and polar functional groups:
Table 2. Key Physicochemical Properties
The relatively high water solubility (compared to non-hydroxylated analogs) arises from hydrogen-bonding interactions between the hydroxyl group and solvent molecules. The amino group’s pKa (~8.2) suggests moderate basicity, aligning with aliphatic amines, while the hydroxyl group’s pKa (~12.1) reflects weaker acidity than phenols .
Chemical Reactivity and Derivatization
Nucleophilic Substitution
The amino group undergoes alkylation and acylation reactions, though steric hindrance from the cyclobutane ring slows kinetics. For example, treatment with benzyl chloroformate in THF yields the N-Cbz-protected derivative, a common intermediate in peptide synthesis .
Oxidation and Reduction
The hydroxyl group is susceptible to oxidation, forming 2-aminocyclobutanone—a key precursor for heterocyclic compounds. Conversely, catalytic hydrogenation of the ketone derivative regenerates the alcohol with retention of configuration .
Coordination Chemistry
cis-2-Aminocyclobutanol acts as a bidentate ligand, coordinating transition metals through the amino and hydroxyl groups. Complexes with Cu(II) and Ni(II) exhibit square-planar geometries, as confirmed by X-ray diffraction and magnetic susceptibility measurements .
Biological Activity and Applications
Enzyme Inhibition
Cyclobutane-containing analogs demonstrate inhibitory activity against serine proteases and β-lactamases, attributed to their ability to mimic peptide β-sheet conformations . Molecular docking studies suggest that cis-2-aminocyclobutanol derivatives occupy the substrate-binding pocket of elastase, forming hydrogen bonds with catalytic residues .
Peptidomimetics
The rigid cyclobutane scaffold enforces extended conformations in γ-peptides, enhancing proteolytic stability while maintaining biological activity. For instance, cis-2-aminocyclobutanol-derived oligomers inhibit amyloid-β aggregation at IC₅₀ values of 50–100 μM, highlighting potential in neurodegenerative disease therapeutics .
Materials Science
Incorporating cis-2-aminocyclobutanol into polymer backbones increases glass transition temperatures (Tg) by 20–40°C compared to linear analogs, as observed in polyurethane elastomers. This enhancement stems from restricted chain mobility due to the cyclic structure.
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